3-Methylmorpholine

Beschreibung

The exact mass of the compound 3-Methylmorpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157717. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

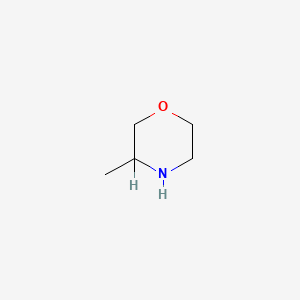

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWWGMKXCYLZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303288 | |

| Record name | 3-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42185-06-8 | |

| Record name | 42185-06-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylmorpholine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylmorpholine is a versatile heterocyclic amine that has garnered significant interest in various fields of chemistry, ranging from catalysis to medicinal chemistry. Its unique structural and electronic properties, stemming from the morpholine scaffold appended with a methyl group, make it a valuable building block in organic synthesis and a crucial component in several commercial applications. This guide provides a comprehensive overview of the chemical properties, stereochemistry, synthesis, and diverse applications of 3-Methylmorpholine, with a particular focus on its role in catalysis and drug discovery.

Physicochemical Properties and Structural Elucidation

3-Methylmorpholine is a colorless liquid with a characteristic amine-like odor. It is miscible with water and a wide range of common organic solvents.[1] The presence of both an ether oxygen and a tertiary amine nitrogen within the six-membered ring imparts a unique polarity and basicity to the molecule.

Core Chemical and Physical Data

A summary of the key physicochemical properties of 3-Methylmorpholine is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molar Mass | 101.15 g/mol | [1][2] |

| Density | 0.9591 g/cm³ at 16 °C | [1] |

| Boiling Point | 133-134 °C | [1] |

| Flash Point | 41.3 °C | [1] |

| pKa of Conjugate Acid | 9.03 ± 0.40 (Predicted) | [1] |

| Vapor Pressure | 7.14 mmHg at 25 °C | [1] |

| CAS Number | 42185-06-8 (racemic) | [2] |

Molecular Structure and Stereochemistry

The structure of 3-Methylmorpholine is characterized by a saturated six-membered morpholine ring with a methyl group at the 3-position. This substitution introduces a chiral center, leading to the existence of two enantiomers: (R)-3-Methylmorpholine and (S)-3-Methylmorpholine.

The morpholine ring typically adopts a chair conformation to minimize steric strain. The orientation of the methyl group (axial or equatorial) can influence the molecule's reactivity and its interactions with other molecules. 13C NMR studies on substituted morpholines have shown that the chemical shifts of the ring carbons are sensitive to the stereochemistry and conformation, with axial substituents generally causing an upfield shift of the γ-gauche carbons.

Synthesis of 3-Methylmorpholine

Both racemic and enantiomerically pure forms of 3-Methylmorpholine can be synthesized through various routes. The choice of method often depends on the desired stereochemistry and the scale of the reaction.

Racemic Synthesis

A common method for the preparation of racemic 3-Methylmorpholine involves the methylation of morpholine. This can be achieved using methylating agents like methyl bromide or methyl iodide.[3] However, these reagents are toxic and produce salt byproducts. A greener alternative involves the reaction of morpholine with dimethyl carbonate.[4] Industrial synthesis can also be achieved through several routes, including the reaction of diethylene glycol with ammonia or methylamine at high temperatures and pressures, or the reaction of dichloroethyl ether with methylamine.[5]

Enantioselective Synthesis

The synthesis of enantiomerically pure (R)- and (S)-3-Methylmorpholine is crucial for their application in pharmaceuticals, where stereochemistry often dictates biological activity.

A. Reduction of Chiral Precursors:

One common approach involves the reduction of a chiral morpholinone precursor. For instance, (S)-3-Methylmorpholine can be synthesized by the reduction of (S)-5-methylmorpholin-3-one using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF).[1][6]

B. Chiral Resolution:

Another strategy to obtain enantiomerically pure 3-Methylmorpholine is through the resolution of a racemic mixture. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities. The desired enantiomer is subsequently liberated from the salt by treatment with a base.

Applications in Chemistry and Drug Discovery

3-Methylmorpholine's unique properties make it a valuable reagent and building block in various chemical transformations and in the development of new therapeutic agents.

Role as a Catalyst

As a tertiary amine, 3-Methylmorpholine can function as a base catalyst in a variety of organic reactions. Its steric bulk, provided by the methyl group, can influence the stereochemical outcome of certain reactions. While specific mechanistic studies for 3-Methylmorpholine are not abundant in the provided search results, its role can be inferred in reactions where tertiary amines are known to act as nucleophilic catalysts.

One such example is the Baylis-Hillman reaction , which involves the coupling of an activated alkene with an aldehyde.[7][8] The mechanism likely involves the initial nucleophilic addition of 3-Methylmorpholine to the activated alkene to form a zwitterionic enolate, which then adds to the aldehyde. Subsequent elimination of the catalyst yields the final product.

Intermediate in Organic Synthesis

3-Methylmorpholine serves as a versatile intermediate in the synthesis of more complex molecules. The nitrogen atom can undergo various transformations, such as N-alkylation and N-arylation, allowing for the introduction of the morpholine moiety into a target structure.[1] This is particularly valuable in the synthesis of pharmaceutical intermediates and fine chemicals.

Application in Drug Development

The morpholine scaffold is a privileged structure in medicinal chemistry, and the introduction of a methyl group at the 3-position can significantly impact a drug's pharmacological profile.

3.3.1. mTOR Inhibitors for Cancer Therapy

A prominent application of 3-Methylmorpholine is in the development of mTOR (mechanistic target of rapamycin) inhibitors for the treatment of cancer.[6][9] The mTOR signaling pathway is often dysregulated in cancer, promoting cell growth and proliferation. Several potent and selective mTOR inhibitors incorporate the 3-methylmorpholine moiety.

The (R)-enantiomer of 3-methylmorpholine has been found to be particularly beneficial in achieving high selectivity for mTOR over other related kinases like PI3K.[6] Molecular modeling and structure-activity relationship (SAR) studies have revealed that the 3-methylmorpholine group can be accommodated in the hinge region of the mTOR kinase domain, contributing to the inhibitor's binding affinity and selectivity.[6][10] For example, a compound possessing two 3-methylmorpholine units was identified as a potent, orally available, and specific ATP-competitive mTOR inhibitor.[9]

Safety and Toxicology

3-Methylmorpholine is classified as harmful if swallowed and causes serious eye damage.[2] It is also a flammable liquid and vapor.

GHS Hazard Information

-

Pictograms:

-

GHS02: Flammable

-

GHS05: Corrosive

-

GHS07: Harmful

-

-

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

-

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Toxicological Data

Acute toxicity studies have been conducted to determine the lethal dose of 3-Methylmorpholine.

| Route of Administration | Species | LD50 Value | Source(s) |

| Dermal | Rabbit | > 2000 mg/kg body weight | [3] |

| Oral | Rat | 2000 - 5000 mg/kg body weight | [11] |

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural confirmation and purity assessment of 3-Methylmorpholine.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of 3-Methylmorpholine is expected to show distinct signals for the methyl protons and the methylene protons of the morpholine ring. The protons on the carbons adjacent to the electronegative oxygen atom will be deshielded and appear at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom. The methyl group will appear as a doublet due to coupling with the adjacent proton at the chiral center.

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the proximity to the heteroatoms, with the carbons attached to oxygen and nitrogen appearing at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methylmorpholine will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching: Aliphatic C-H stretches will appear in the region of 2850-3000 cm⁻¹.

-

C-O stretching: The C-O-C ether linkage will show a strong absorption band in the region of 1070-1150 cm⁻¹.

-

C-N stretching: The C-N stretching of the tertiary amine will be observed in the fingerprint region, typically between 1020 and 1250 cm⁻¹.

-

N-H stretching: As a tertiary amine, there will be no N-H stretching band.

Conclusion

3-Methylmorpholine is a valuable and versatile chemical entity with a broad spectrum of applications. Its unique combination of a chiral center, a basic nitrogen, and an ether linkage within a conformationally defined ring system makes it a powerful tool in both academic research and industrial processes. From its role as a catalyst in organic synthesis to its critical function in the design of life-saving anticancer drugs, 3-Methylmorpholine continues to be a molecule of significant interest. A thorough understanding of its chemical properties, stereochemistry, and reactivity is paramount for harnessing its full potential in the development of new technologies and therapeutic agents.

References

-

Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC. (n.d.). Retrieved from [Link]

-

3-Methylmorpholine - ChemBK. (2024, April 9). Retrieved from [Link]

-

Report (CAS): Acute Dermal Toxicity in the Rabbit - Regulations.gov. (2016, April 4). Retrieved from [Link]

-

Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines - RSC Publishing. (n.d.). Retrieved from [Link]

-

3-Methylmorpholine | C5H11NO | CID 292103 - PubChem. (n.d.). Retrieved from [Link]

-

European Journal of Medicinal Chemistry - AIR Unimi. (2022, December 28). Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Baylis–Hillman reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

REPORT : Acute Oral Toxicity to the Rat (Acute Toxic Class Method) - Regulations.gov. (2013, July 24). Retrieved from [Link]

-

(R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem. (n.d.). Retrieved from [Link]

-

[Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed. (n.d.). Retrieved from [Link]

- CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride - Google Patents. (n.d.).

-

Baylis-Hillman Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Baylis-Hillman Reaction: Mechanism & Examples - NROChemistry. (n.d.). Retrieved from [Link]

-

Chiral resolution - Wikipedia. (n.d.). Retrieved from [Link]

-

Final Report - Regulations.gov. (n.d.). Retrieved from [Link]

-

REPORT Skin Irritation to the Rabbit - ChemView. (2013, October 16). Retrieved from [Link]

-

N-Methylmorpholine N-oxide - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Test Item: Title: Acute toxicity in the rat after oral administration Study No. - Regulations.gov. (2015, April 24). Retrieved from [Link]

-

Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC - NIH. (n.d.). Retrieved from [Link]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - NIH. (2016, March 8). Retrieved from [Link]

-

Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed. (2012, September 1). Retrieved from [Link]

-

Aldol Addition Aldol Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Retrieved from [Link]

-

acute oral ld50: Topics by Science.gov. (n.d.). Retrieved from [Link]

-

Baylis-Hillman Reaction - YouTube. (2020, June 6). Retrieved from [Link]

-

Aldol reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Structure-activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches - PubMed. (2016, December 2). Retrieved from [Link]

-

(PDF) Acute Oral Toxicity - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. - ResearchGate. (n.d.). Retrieved from [Link]

-

N-Methylmorpholine N-oxide - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

N-Methylmorpholine | C5H11NO | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

-

Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022, April 14). Retrieved from [Link]

-

The Direct Catalytic Asymmetric Aldol Reaction - PMC - NIH. (n.d.). Retrieved from [Link]

-

Observed IR spectrum of neutral morpholine and the calculated spectrum... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

21.5 Aldol Reactions | Organic Chemistry - YouTube. (2021, April 21). Retrieved from [Link]

-

Morpholine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

Synthesis process of N-methylmorpholine - Eureka | Patsnap. (n.d.). Retrieved from [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. 3-Methylmorpholine | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis process of N-methylmorpholine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 8. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. hmdb.ca [hmdb.ca]

- 10. air.unimi.it [air.unimi.it]

- 11. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Methylmorpholine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Methylmorpholine (CAS No. 42185-06-8), a heterocyclic amine of significant interest in organic synthesis and pharmaceutical development.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its fundamental properties, validated experimental protocols for their determination, and essential safety and handling information. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the effective application and understanding of 3-Methylmorpholine in a laboratory setting.

Introduction to 3-Methylmorpholine: A Profile

3-Methylmorpholine is a colorless liquid distinguished by a pungent, amine-like odor.[1] Structurally, it is a saturated heterocyclic compound featuring a morpholine ring substituted with a methyl group at the 3-position. This substitution imparts specific stereochemical and electronic properties that differentiate it from its parent compound, morpholine, and its isomer, N-methylmorpholine.

As a secondary amine, 3-Methylmorpholine exhibits basic properties and is soluble in water and a variety of common organic solvents.[1] Its utility in chemical synthesis is broad, often serving as a catalyst, a reaction medium, or a synthetic building block.[1] In the pharmaceutical industry, its derivatives are explored for various therapeutic applications, underscoring the importance of a thorough understanding of its physicochemical profile for predictable and reproducible outcomes in research and development.

Core Physicochemical Properties

The fundamental physicochemical properties of 3-Methylmorpholine are summarized in the table below. These values are critical for a range of applications, from reaction setup and solvent selection to purification and storage.

| Property | Value | Source(s) |

| CAS Number | 42185-06-8 | [1][2] |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 133-134 °C | [1] |

| Density | 0.9591 g/cm³ at 16 °C | [1] |

| Vapor Pressure | 7.14 mmHg at 25 °C | [1] |

| Flash Point | 41.3 °C | [1] |

| pKa (Predicted) | 9.03 ± 0.40 | [1] |

| Solubility | Soluble in water and common organic solvents. | [1] |

Experimental Determination of Physicochemical Properties

A cornerstone of scientific integrity is the ability to independently verify the properties of a substance. This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical characteristics of 3-Methylmorpholine. The rationale behind the selection of these protocols is grounded in their accuracy, reproducibility, and accessibility in a standard laboratory setting.

Determination of Boiling Point via the Micro-Reflux Method

Causality and Experimental Choice: The boiling point is a fundamental physical constant that informs purification strategies, particularly distillation, and provides an indication of purity. The micro-reflux method is selected here due to its efficiency with small sample volumes (approximately 0.5 mL), which is often advantageous in a research context where material may be limited.[3] This technique relies on establishing a thermal equilibrium between the liquid and vapor phases, where the temperature of the vapor accurately reflects the boiling point of the liquid at the given atmospheric pressure.[3]

Experimental Protocol:

-

Apparatus Setup:

-

Place approximately 0.5 mL of 3-Methylmorpholine into a small test tube.

-

Add a small magnetic stir bar to ensure smooth boiling and prevent bumping.

-

Position the test tube in a heating block on a hot plate stirrer.

-

Secure a thermometer with the bulb positioned approximately 1 cm above the liquid's surface.

-

-

Heating and Observation:

-

Begin gentle stirring and gradually heat the sample.

-

Observe for the onset of boiling and the formation of a reflux ring—the point at which the vapor condenses and flows back into the liquid.[3]

-

Adjust the thermometer's position so that the bulb is level with this reflux ring to ensure an accurate temperature reading of the vapor.

-

-

Measurement:

-

Once a steady reflux is achieved, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point.

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

-

-

Post-Measurement:

-

Turn off the heat and allow the apparatus to cool while stirring continues.

-

Carefully disassemble the setup once it has returned to a safe temperature.

-

Caption: Workflow for Boiling Point Determination.

Gravimetric Determination of Density

Causality and Experimental Choice: Density is an intrinsic property that is useful for substance identification and for converting between mass and volume. The gravimetric method, which involves measuring the mass of a known volume of the liquid, is a straightforward and accurate technique that relies on readily available laboratory equipment—a balance and a graduated cylinder or pycnometer.[4][5][6] For enhanced accuracy, a pycnometer is preferred as it allows for a more precise volume measurement.

Experimental Protocol:

-

Mass of Empty Container:

-

Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.

-

-

Volume and Mass of Liquid:

-

Add a specific volume (e.g., 20 mL) of 3-Methylmorpholine to the graduated cylinder. Record the volume to the nearest 0.1 mL.

-

Weigh the graduated cylinder containing the 3-Methylmorpholine and record the combined mass.

-

-

Temperature Measurement:

-

Measure and record the temperature of the 3-Methylmorpholine, as density is temperature-dependent.

-

-

Calculation:

-

Calculate the mass of the 3-Methylmorpholine by subtracting the mass of the empty graduated cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

-

Replication:

-

Repeat the procedure at least two more times and calculate the average density to ensure precision.

-

Caption: Workflow for Density Determination.

Determination of pKa via Potentiometric Titration

Causality and Experimental Choice: The pKa is a quantitative measure of the acidity of a compound's conjugate acid. For an amine like 3-Methylmorpholine, the pKa of its protonated form is a critical parameter that dictates its degree of ionization at a given pH. This, in turn, influences its solubility, reactivity, and biological interactions. Potentiometric titration is a highly accurate and widely used method for pKa determination.[7] It involves monitoring the pH of a solution of the amine as a strong acid is added, allowing for the direct observation of the buffering region and the equivalence point, from which the pKa can be derived.

Experimental Protocol:

-

Solution Preparation:

-

Apparatus Calibration and Setup:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8]

-

Place the 3-Methylmorpholine solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration:

-

Record the initial pH of the 3-Methylmorpholine solution.

-

Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the 3-Methylmorpholine has been protonated. This corresponds to the midpoint of the buffering region on the titration curve.

-

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of 3-Methylmorpholine.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methylmorpholine will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

-

C-H stretching: Aliphatic C-H stretches from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

-

N-H stretching: A moderate absorption band for the secondary amine N-H stretch is anticipated around 3300-3500 cm⁻¹.

-

C-N stretching: These vibrations typically appear in the 1000-1250 cm⁻¹ range.

-

C-O-C stretching: A strong band characteristic of the ether linkage is expected around 1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The spectrum is expected to show complex multiplets for the methylene protons on the morpholine ring and a doublet for the methyl group protons. The chemical shifts will be influenced by the adjacent nitrogen and oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, with their chemical shifts indicating their electronic environment.

Mass Spectrometry

The mass spectrum of 3-Methylmorpholine will show a molecular ion peak corresponding to its molecular weight (101.15 g/mol ). The fragmentation pattern will provide further structural information, with common fragmentation pathways for cyclic amines and ethers being observed.

Safety, Handling, and Storage

5.1. Hazard Identification

3-Methylmorpholine is classified as harmful if swallowed and causes serious eye damage.[1][3] It is also irritating to the skin and respiratory system.

GHS Hazard Statements:

5.2. Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[3]

-

Hand Protection: Wear compatible chemical-resistant gloves.[10][11]

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[12]

5.3. Safe Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[1][12]

-

Avoid contact with skin and eyes.[1]

-

Keep away from heat, sparks, and open flames.[13]

-

Take precautionary measures against static discharge.[4]

5.4. Storage

-

Store in a cool, dry, well-ventilated area.

-

Keep the container tightly closed.[12]

-

Store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C for long-term storage.[1]

5.5. First Aid Measures

-

If Swallowed: Rinse mouth. Get medical help.[3]

-

In Case of Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[3]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[3]

References

-

3-Methylmorpholine - ChemBK. (2024-04-09). [Link]

-

BOILING POINT DETERMINATION. (n.d.). [Link]

-

Density of liquids. (n.d.). [Link]

-

Measuring Density with Laboratory Balance - Mettler Toledo. (n.d.). [Link]

-

3-Methylmorpholine | C5H11NO | CID 292103 - PubChem. (n.d.). [Link]

-

Measuring density | Class experiment - Royal Society of Chemistry: Education. (n.d.). [Link]

-

Determination of the density of liquids and solids (regular and irregular) Introduction - WJEC. (n.d.). [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). [Link]

-

SAFETY DATA SHEET. (2020-06-06). [Link]

-

Material Safety Data Sheet - Capot Chemical. (2015-08-21). [Link]

-

CAS 42185-06-8 3-Methylmorpholine - Pharma Innovation. (n.d.). [Link]

-

3S-3-METHYLMORPHOLINE Safety Data Sheets(SDS) lookchem. (n.d.). [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (2013-08-08). [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024-04-23). [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. (n.d.). [Link]

Sources

- 1. 3-Methylmorpholine | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-methyl morpholine hydrochloride [webbook.nist.gov]

- 3. 3-methylmorpholine - Safety Data Sheet [chemicalbook.com]

- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 5. 3S-3-METHYLMORPHOLINE(350595-57-2) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. atamankimya.com [atamankimya.com]

An In-Depth Technical Guide to the Synthesis and Preparation of 3-Methylmorpholine

Foreword: The Strategic Importance of 3-Methylmorpholine

3-Methylmorpholine, a heterocyclic amine, represents a key structural motif in a multitude of applications, ranging from its use as a pharmaceutical intermediate to its role as a specialized solvent and catalyst in organic synthesis.[1] Its stereoisomers, particularly (S)-3-methylmorpholine, are valuable chiral building blocks in the development of advanced therapeutics, including mTOR kinase inhibitors.[2] This guide provides a comprehensive overview of the scientifically robust methods for the synthesis of 3-methylmorpholine, detailing both chiral and potential racemic routes. It is designed for researchers, chemists, and drug development professionals who require a deep technical understanding of the practical preparation of this versatile compound.

I. Strategic Approaches to the Synthesis of the 3-Methylmorpholine Scaffold

The synthesis of 3-methylmorpholine can be broadly categorized into two primary strategies: chiral synthesis, which yields a specific enantiomer, and racemic synthesis, which produces a mixture of both. The choice of strategy is dictated by the final application of the compound. For pharmaceutical applications where specific stereochemistry is often crucial for biological activity, chiral synthesis is paramount. For applications where chirality is not a factor, more direct and cost-effective racemic methods are preferred.

This guide will focus on the most well-documented and scientifically sound methodologies, providing both the theoretical underpinnings and practical, step-by-step protocols.

II. Enantioselective Synthesis of (S)-3-Methylmorpholine via Lactam Reduction

A highly effective and well-documented method for producing enantiomerically pure (S)-3-methylmorpholine is through the reduction of the corresponding chiral lactam, (S)-5-methylmorpholin-3-one. This method is favored for its high yield and excellent stereochemical control.

Causality Behind Experimental Choices:

The choice of lithium aluminum hydride (LiAlH₄) as the reducing agent is critical. It is a powerful nucleophilic hydride source capable of reducing the amide functionality of the lactam to the corresponding amine without cleaving the morpholine ring. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve both the lactam substrate and the LiAlH₄, and its relative inertness under the reaction conditions. The reaction is initially conducted at a low temperature (0°C) to control the exothermic nature of the LiAlH₄ addition and then allowed to warm to room temperature to ensure the reaction proceeds to completion. The specific workup procedure, known as the Fieser workup, using sequential additions of water and sodium hydroxide solution, is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts in a granular, easily filterable form.

Experimental Workflow: (S)-3-Methylmorpholine Synthesis

Caption: Workflow for the enantioselective synthesis of (S)-3-methylmorpholine.

Detailed Experimental Protocol: Reduction of (S)-5-Methylmorpholin-3-one[2]

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (87 g, 3.0 eq.) in anhydrous tetrahydrofuran (1500 mL) under a nitrogen atmosphere.

-

Reaction: Cool the suspension to 0°C using an ice bath. In a separate flask, dissolve (S)-5-methylmorpholin-3-one (88 g, 1.0 eq.) in anhydrous tetrahydrofuran (500 mL) and add it to the dropping funnel.

-

Addition: Add the solution of (S)-5-methylmorpholin-3-one dropwise to the stirred LiAlH₄ suspension while maintaining the internal temperature at 0°C.

-

Completion: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

-

Quenching: Carefully quench the reaction by the sequential dropwise addition of water (100 mL), 2N sodium hydroxide solution (200 mL), and finally water (300 mL). A granular precipitate should form.

-

Filtration: Stir the resulting slurry for 30 minutes, then add a 2% methanol/dichloromethane mixture (1000 mL) and continue stirring for another hour. Filter the mixture through a pad of diatomaceous earth.

-

Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate the solvent on a rotary evaporator at a low water bath temperature (20-25°C) to yield the target product, (S)-3-methylmorpholine.

| Parameter | Value | Reference |

| Yield | 71% | [2] |

| Purity | >95% (typical) | [3] |

| Physical Form | Liquid | [3] |

III. Racemic Synthesis of 3-Methylmorpholine: Industrial Perspective

For applications where enantiopurity is not required, a more direct and economical synthesis is desirable. The industrial synthesis of morpholines often involves the catalytic reaction of dialkylene glycols with ammonia and hydrogen.[2] By analogy, a plausible and scalable route to racemic 3-methylmorpholine involves the reaction of dipropylene glycol with ammonia. This reaction likely proceeds through a reductive amination pathway, where the hydroxyl groups of the glycol are sequentially converted to amines, followed by intramolecular cyclization.

Plausible Reaction Mechanism: From Dipropylene Glycol

Caption: Plausible mechanism for the synthesis of dimethylmorpholines from dipropylene glycol.

Discussion of Industrial Synthesis:

IV. Characterization and Quality Control

The identity and purity of synthesized 3-methylmorpholine must be confirmed through rigorous analytical techniques. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 3-methylmorpholine.

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For 3-methylmorpholine, one would expect to see a doublet for the methyl group protons, and a series of multiplets for the methine and methylene protons on the morpholine ring. The protons on the carbons adjacent to the oxygen (C2 and C6) will be deshielded and appear at a lower field compared to the protons on the carbons adjacent to the nitrogen (C3 and C5).[5]

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbons in the molecule. For 3-methylmorpholine, five distinct signals are expected: one for the methyl carbon, and four for the carbons of the morpholine ring. The carbons bonded to the electronegative oxygen and nitrogen atoms will have characteristic chemical shifts.[5][6]

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H NMR | ||

| -CH₃ | ~1.0-1.2 (doublet) | Coupled to the C3 proton. |

| Ring Protons | ~2.5-4.0 (multiplets) | Protons near oxygen are downfield. |

| -NH | Variable | Broad signal, depends on solvent and concentration. |

| ¹³C NMR | ||

| -CH₃ | ~15-25 | |

| C3, C5 | ~45-55 | Carbons adjacent to nitrogen. |

| C2, C6 | ~65-75 | Carbons adjacent to oxygen. |

(Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.)[5]

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for 3-methylmorpholine include:

-

N-H stretch: A broad absorption in the range of 3300-3500 cm⁻¹.

-

C-H stretch: Absorptions just below 3000 cm⁻¹ for the alkyl C-H bonds.

-

C-O stretch: A strong absorption in the range of 1050-1150 cm⁻¹ characteristic of the ether linkage.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-methylmorpholine (C₅H₁₁NO), the molecular ion peak [M]⁺ would be expected at m/z = 101.15.[6]

V. Safety and Handling

3-Methylmorpholine is a chemical that requires careful handling. It is classified as harmful if swallowed and causes serious eye damage.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling 3-methylmorpholine and its reagents.

-

Ventilation: All synthesis and handling procedures should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

Reagent Handling: Special care must be taken when working with highly reactive and pyrophoric reagents such as lithium aluminum hydride. It should only be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

VI. Conclusion

The synthesis of 3-methylmorpholine can be achieved through several strategic routes. For applications requiring high stereopurity, the reduction of a chiral lactam precursor is a reliable and high-yielding method. For larger-scale production where racemic material is acceptable, catalytic reductive amination of dipropylene glycol presents a plausible, albeit less documented, industrial approach. Rigorous analytical characterization is essential to confirm the identity and purity of the final product. As the demand for chiral building blocks and specialized heterocyclic compounds continues to grow, the development of efficient, safe, and scalable syntheses for molecules like 3-methylmorpholine will remain a critical area of research and development.

References

-

PubChem. 3-Methylmorpholine. National Center for Biotechnology Information. [Link]

-

LookChem. 3S-3-METHYLMORPHOLINE Safety Data Sheets(SDS). [Link]

- Google Patents.

-

Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

-

National Center for Biotechnology Information. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PubMed Central. [Link]

-

Asian Journal of Chemistry. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

Wikipedia. Reductive amination. [Link]

- Google Patents. US3154544A - Substituted morpholines.

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

ChemBK. 3-Methylmorpholine. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents [patents.google.com]

- 3. (R)-3-Methylmorpholine | 74572-04-6 [sigmaaldrich.com]

- 4. US3154544A - Substituted morpholines - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Methylmorpholine | C5H11NO | CID 292103 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-3-Methylmorpholine and (S)-3-Methylmorpholine synthesis

An In-depth Technical Guide to the Synthesis of (R)- and (S)-3-Methylmorpholine

Abstract

This technical guide provides a comprehensive overview of established and contemporary synthetic strategies for obtaining the enantiopure forms of 3-methylmorpholine. As a critical chiral building block in modern medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics, access to both (R)- and (S)-enantiomers in high optical purity is paramount. This document details field-proven protocols derived from the chiral pool, including the synthesis from L-alanine and D-alanine, and discusses alternative asymmetric methodologies. The guide is structured to provide researchers, chemists, and drug development professionals with not only step-by-step procedures but also the underlying mechanistic rationale, ensuring both practical application and a deep understanding of the chemical transformations involved.

Introduction: The Significance of the 3-Methylmorpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties, including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor. The introduction of a stereocenter at the 3-position, creating (R)- or (S)-3-methylmorpholine, provides a key vector for molecular recognition and can significantly influence a compound's potency, selectivity, and pharmacokinetic profile. For instance, (R)-3-methylmorpholine is a crucial fragment in the synthesis of Vps34 inhibitors for potential cancer treatments, while the broader chiral morpholine motif is present in numerous bioactive compounds.[1] Consequently, robust and scalable access to enantiomerically pure 3-methylmorpholine is a foundational requirement for advancing these and other drug development programs.

This guide delineates the primary strategies for achieving this, focusing on methods that offer high enantioselectivity, scalability, and operational simplicity.

Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiopure 3-methylmorpholine can be broadly categorized into two primary approaches: leveraging the chirality of readily available starting materials (the chiral pool) or creating the stereocenter through an asymmetric chemical transformation.

-

Chiral Pool Synthesis: This is the most common and often most practical approach. It begins with an inexpensive, enantiopure starting material, such as an amino acid (e.g., L-alanine or D-alanine), and converts it to the target morpholine while preserving the original stereochemistry. The key advantage is the guaranteed transfer of chirality.

-

Asymmetric Synthesis: These methods, such as catalytic asymmetric hydrogenation of a prochiral dehydromorpholine, create the stereocenter during the reaction.[2][3][4][5] While elegant and powerful, they can require specialized catalysts and optimization. Transition-metal-catalyzed asymmetric hydrogenation is a potent method for acquiring chiral molecules due to its high efficiency and atom economy.[2][5] However, its application to 3-substituted morpholines has seen limited examples with moderate success, indicating that chiral pool synthesis remains the more established route for this specific target.[2][5]

The following diagram illustrates the conceptual divergence of these strategies.

Caption: High-level strategies for synthesizing chiral 3-methylmorpholine.

This guide will focus primarily on the chiral pool approach due to its widespread adoption and reliability.

Detailed Synthetic Protocols and Mechanistic Insights

The most robust and frequently cited pathway to (S)- and (R)-3-methylmorpholine involves the reduction of the corresponding chiral 5-methylmorpholin-3-one intermediate. This lactam is readily prepared from the parent amino acid, L- or D-alanine.

Synthesis of (S)-3-Methylmorpholine from L-Alanine

This multi-step synthesis leverages the inherent chirality of L-alanine. The key transformation is the reduction of a cyclic amide (lactam) to the corresponding amine using a powerful hydride-based reducing agent.

Caption: Synthetic workflow from L-Alanine to (S)-3-Methylmorpholine.

Protocol 3.1.1: Preparation of (S)-5-Methylmorpholin-3-one

This procedure first involves the N-acylation of L-alanine followed by an intramolecular cyclization to form the lactam intermediate. This intermediate is the direct precursor for the final reduction step.

-

Rationale: The use of chloroacetyl chloride provides the two-carbon linker required to form the six-membered morpholine ring. The subsequent intramolecular Williamson ether synthesis (cyclization) is driven by a base that deprotonates the carboxylic acid, which then displaces the chloride.

(This protocol is a synthesized representation of standard laboratory procedures for this transformation.)

-

N-Acylation: Dissolve L-alanine (1.0 eq) in a 2M NaOH aqueous solution and cool to 0 °C. To this, add chloroacetyl chloride (1.1 eq) and a 2M NaOH solution (1.1 eq) dropwise simultaneously, maintaining the temperature below 5 °C and the pH between 10-11.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Cyclization: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours to facilitate the intramolecular cyclization.

-

Workup: Cool the mixture to room temperature and acidify to pH 2-3 with concentrated HCl. Extract the aqueous phase with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-5-methylmorpholin-3-one, which can be used in the next step without further purification or can be purified by column chromatography.

Protocol 3.1.2: Reduction to (S)-3-Methylmorpholine

This step is a classic lactam reduction using Lithium Aluminum Hydride (LiAlH₄).

-

Rationale: LiAlH₄ is a potent, non-selective reducing agent capable of reducing the amide carbonyl of the lactam completely to a methylene group (-C=O → -CH₂-). The mechanism involves the hydride attacking the carbonyl carbon, followed by coordination of the aluminum to the oxygen and subsequent elimination to form an iminium intermediate, which is then further reduced by another hydride equivalent.

(This protocol is adapted from established procedures.)[1][6]

-

Setup: To a three-necked round-bottomed flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Carefully add Lithium Aluminum Hydride (LiAlH₄) (3.0 eq) portion-wise to the cold THF to form a suspension.[6]

-

Substrate Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.[6]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[6]

-

Quenching (Fieser workup): Cool the reaction back to 0 °C. Sequentially and very carefully, add water (X mL), followed by 2N sodium hydroxide solution (2X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating the aluminum salts into a filterable solid.[6]

-

Isolation: Stir the resulting slurry for 1 hour, then filter it through a pad of Celite. Wash the filter cake thoroughly with dichloromethane or ethyl acetate.

-

Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate carefully on a rotary evaporator at low temperature (20-25 °C) to afford the target product, (S)-3-methylmorpholine.[6] Further purification can be achieved by vacuum distillation.

Synthesis of (R)-3-Methylmorpholine

The synthesis of the (R)-enantiomer can be achieved by following the exact same sequence as described in section 3.1, but starting with D-alanine instead of L-alanine. An alternative, commonly cited method involves the deprotection of a commercially available N-protected precursor.

Protocol 3.2.1: N-Debenzylation to (R)-3-Methylmorpholine Hydrochloride

This method starts with an N-protected chiral morpholine and removes the protecting group.

-

Rationale: The 4-(4-methoxybenzyl) group is a common nitrogen protecting group. It can be removed under specific conditions that cleave the benzylic C-N bond. The use of 1-chloroethyl chloroformate (ACE-Cl) is a well-established method for dealkylation of tertiary amines. The reaction proceeds through a carbamate intermediate, which is then solvolyzed (in this case, with methanol) to release the free amine hydrochloride.[7]

(This protocol is based on the procedure reported by ChemicalBook for the synthesis of the hydrochloride salt.)[7]

-

Reaction Setup: Dissolve (5R)-4-(4-methoxybenzyl)-5-methylmorpholine (1.0 eq) in 1,2-dichloroethane.[7]

-

Reagent Addition: Add 1-chloroethyl chloroformate (4.0 eq) to the solution.[7]

-

Heating: Heat the reaction mixture to 80 °C and stir for 6 hours.[7]

-

Solvolysis: After cooling, remove the solvent under reduced pressure. Dissolve the resulting residue in methanol and heat at 80 °C for 1 hour to cleave the intermediate carbamate.[7]

-

Isolation: Remove the methanol under reduced pressure. Wash the solid residue with ethyl acetate and dry to yield (3R)-3-methylmorpholine hydrochloride as a white crystalline solid.[7] The free base can be obtained by neutralization with a suitable base followed by extraction.

Data Summary: Reagents and Yields

The following table summarizes typical conditions and outcomes for the key synthetic transformations discussed.

| Transformation | Starting Material | Key Reagents | Solvent | Typical Yield | Reference |

| Lactam Reduction | (S)-5-Methylmorpholin-3-one | Lithium Aluminum Hydride | THF | 71% | [6] |

| N-Debenzylation | (5R)-4-(4-methoxybenzyl)-5-methylmorpholine | 1. 1-Chloroethyl chloroformate2. Methanol | 1. 1,2-Dichloroethane2. Methanol | 74% (as HCl salt) | [7] |

Purification and Analytical Characterization

Ensuring the chemical and optical purity of the final product is critical.

-

Purification: The crude product from the LiAlH₄ reduction is typically an oil. It can be purified by vacuum distillation to remove non-volatile impurities. If necessary, column chromatography on silica gel can be used, though the volatility of the product can be a challenge.

-

Chemical Purity: The structural integrity and chemical purity are confirmed using standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy will confirm the correct chemical structure, while Mass Spectrometry (MS) will confirm the molecular weight.

-

Optical Purity: Determining the enantiomeric excess (e.e.) is the most important characterization step. This is typically achieved using:

-

Chiral Gas Chromatography (GC): The sample is passed through a column with a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.

-

Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this method uses a chiral stationary phase to resolve the enantiomers. Often, the amine must first be derivatized (e.g., to an amide or carbamate) with a UV-active chiral or achiral reagent to allow for detection and improve separation.

-

Conclusion and Future Outlook

The synthesis of enantiopure (R)- and (S)-3-methylmorpholine is well-established, with chiral pool strategies starting from L- or D-alanine representing the most reliable and scalable methods for industrial and academic laboratories. The reduction of the intermediate lactam with LiAlH₄ is a high-yielding and robust transformation. While alternative methods like asymmetric hydrogenation are continuously being developed and offer more elegant solutions, the chiral pool approach remains the workhorse for producing these vital building blocks.[2][5] Future research will likely focus on developing more economical and environmentally benign reduction methods to replace pyrophoric reagents like LiAlH₄ and on improving the efficiency and substrate scope of catalytic asymmetric routes.

References

-

Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Asymmetric synthesis of 2- and 3-substituted chiral morpholines. Source: ResearchGate URL: [Link]

-

Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Semantic Scholar URL: [Link]

-

Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines Source: Royal Society of Chemistry URL: [Link]

-

Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines (DOI:10.1039/D1SC04288B) Source: Royal Society of Chemistry URL: [Link]

Sources

- 1. (R)-3-Methylmorpholine | 74572-04-6 [chemicalbook.com]

- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 6. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]

- 7. (R)-3-Methylmorpholine hydrochloride synthesis - chemicalbook [chemicalbook.com]

CAS number 42185-06-8 experimental data

An In-depth Technical Guide to 4-Hydroxy-2-nonenal (4-HNE): Experimental Data and Core Concepts for Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field of cellular stress and drug discovery has consistently highlighted the pivotal role of lipid peroxidation byproducts in modulating disease pathology. Among these, 4-hydroxy-2-nonenal (4-HNE) stands out for its dual nature—acting as both a toxic agent and a signaling molecule. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of 4-HNE, moving beyond a simple recitation of facts to an integrated view of its experimental landscape. We will delve into the causality behind its reactivity, its complex biological effects, and the validated protocols essential for its accurate study. The aim is to equip you with the foundational knowledge and practical insights required to navigate the challenges and opportunities presented by this critical molecule in your research and development endeavors.

The Chemical Core of 4-HNE: A Product of Lipid Peroxidation

4-Hydroxy-2-nonenal (CAS No. 34361-63-8), commonly known as 4-HNE or HNE, is an α,β-unsaturated hydroxyalkenal that emerges from the oxidative degradation of ω-6 polyunsaturated fatty acids (PUFAs), such as arachidonic and linoleic acids, which are abundant in cellular membranes.[1][2][3] This process, termed lipid peroxidation, is a chain reaction initiated by reactive oxygen species (ROS) and is a hallmark of oxidative stress.[2][4]

The chemical structure of 4-HNE, featuring a carbonyl group, a C=C double bond, and a hydroxyl group, confers upon it a high degree of reactivity.[5][6] It readily forms covalent adducts with macromolecules, including proteins, DNA, and lipids, primarily through Michael addition or Schiff base formation.[1][7][8] The primary targets for Michael addition are the nucleophilic side chains of cysteine, histidine, and lysine residues in proteins.[9][10][11] This reactivity is the foundation of its biological effects, as the adduction alters the structure and function of target proteins, thereby disrupting cellular homeostasis and signaling pathways.[7][12]

Formation Pathway

The generation of 4-HNE is a multi-step process initiated by free radicals abstracting a hydrogen atom from a PUFA, leading to the formation of a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, propagating a chain reaction. The subsequent decomposition of lipid hydroperoxides yields a variety of products, with 4-HNE being one of the most abundant and cytotoxic.[2][5]

Caption: Simplified workflow of 4-HNE formation via lipid peroxidation.

The Dichotomous Role of 4-HNE in Cellular Signaling and Toxicity

A critical concept for any researcher studying 4-HNE is its hormetic, or dose-dependent, effect. At low physiological concentrations (0.1-5 µM), 4-HNE functions as a signaling molecule, activating adaptive responses that protect the cell against further stress.[1][3] However, at higher concentrations (10 µM and above), it becomes a potent cytotoxic agent, contributing to cellular dysfunction and death.[1][6][13]

4-HNE as a Signaling Mediator

At low levels, 4-HNE modulates several key signaling pathways, often by forming adducts with specific regulatory proteins.[12][14][15]

-

Nrf2/KEAP1 Pathway: 4-HNE can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses. It achieves this by modifying cysteine residues on Keap1, the repressor of Nrf2, leading to Nrf2 activation and the transcription of protective genes.[10][16]

-

NF-κB Pathway: The effect on Nuclear Factor-kappa B (NF-κB) signaling is complex. Low concentrations of 4-HNE (0.1-1 µM) can activate NF-κB, which is involved in inflammation and cell survival.[14][16] Conversely, higher concentrations can inhibit the pathway.[14][16]

-

MAPK Pathways: 4-HNE influences Mitogen-Activated Protein Kinase (MAPK) signaling, including JNK, p38, and ERK, which are involved in stress responses, apoptosis, and proliferation.[16][17]

Caption: Dose-dependent effects of 4-HNE on cellular signaling pathways.

Cytotoxicity at High Concentrations

When cellular detoxification mechanisms are overwhelmed, 4-HNE accumulates and exerts widespread toxic effects.[3][5]

-

Inhibition of Macromolecular Synthesis: 4-HNE potently inhibits the synthesis of DNA, RNA, and proteins.[18]

-

Mitochondrial Impairment: It damages mitochondrial proteins, impairs ATPase activity, disrupts oxygen consumption, and can trigger the release of cytochrome c, a key step in apoptosis.[9][13]

-

Induction of Apoptosis and Necrosis: High levels of 4-HNE activate pro-apoptotic signaling cascades, including the c-Jun NH2-terminal kinase (JNK) pathway and caspase enzymes, leading to programmed cell death.[9] At very high concentrations, it can induce necrosis.

-

Protein Dysfunction: Widespread adduction to proteins involved in metabolism, cytoskeletal structure, and stress responses leads to their inactivation and contributes to cellular collapse.[7][8]

Role in Pathophysiology

The damaging effects of elevated 4-HNE levels link it to a wide array of human diseases. It is not merely a marker of oxidative stress but an active contributor to disease progression.[5][19]

| Disease Category | Implication of 4-HNE | Key References |

| Neurodegenerative Diseases | Found in amyloid plaques in Alzheimer's disease and Lewy bodies in Parkinson's disease; contributes to neuronal toxicity and cell death.[6][9][19] | [6][9][19] |

| Cardiovascular Diseases | Implicated in atherosclerosis through the modification of low-density lipoprotein (LDL) and damage to endothelial cells.[5][13] | [5][13] |

| Cancer | Exhibits a dual role; can promote cancer progression through adduction with metabolic enzymes but can also induce apoptosis in cancer cells.[5][9] | [5][9] |

| Diabetes | Contributes to insulin resistance and β-cell dysfunction through protein adduction in key metabolic pathways.[5][9] | [5][9] |

| Liver/Kidney Disease | Chronic exposure can lead to hepatotoxicity and nephrotoxicity, characterized by damage to epithelial cells and altered organ function.[3][20] | [3][20] |

Experimental Methodologies for 4-HNE Research

Accurate detection and quantification of 4-HNE and its adducts are paramount for meaningful research. The choice of method depends on whether one aims to measure the free aldehyde or its more stable protein-adducted form.

Workflow for Sample Analysis

A generalized workflow for analyzing 4-HNE involves careful sample preparation to minimize artifactual oxidation, followed by extraction and detection using a specific analytical platform.

Caption: General experimental workflow for the analysis of 4-HNE.

Protocol: Quantification of 4-HNE Protein Adducts by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method for quantifying total 4-HNE protein adducts in liquid samples.[21][22]

Principle: This protocol outlines a competitive ELISA, where 4-HNE-modified proteins in the sample compete with a coated 4-HNE-protein conjugate for binding to a primary anti-4-HNE antibody. The signal is inversely proportional to the amount of 4-HNE adducts in the sample.

Step-by-Step Methodology:

-

Plate Coating:

-

Coat a 96-well microplate with a known 4-HNE-protein conjugate (e.g., HNE-BSA) at an optimized concentration (e.g., 1-5 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Incubate overnight at 4°C.

-

-

Washing & Blocking:

-

Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites by adding Blocking Buffer (e.g., 1% BSA in PBS) to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Competition Reaction:

-

Wash the plate 3 times with Wash Buffer.

-

Prepare standards using known concentrations of the 4-HNE-protein conjugate.

-

Add standards and samples to the wells.

-

Immediately add the primary anti-4-HNE antibody at a pre-determined optimal dilution.

-

Incubate for 1-2 hours at room temperature to allow for competition.

-

-

Secondary Antibody Incubation:

-

Wash the plate 4-5 times with Wash Buffer.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in Blocking Buffer.

-

Incubate for 1 hour at room temperature.

-

-

Detection & Reading:

-

Wash the plate 4-5 times with Wash Buffer.

-

Add a chromogenic substrate (e.g., TMB).

-

Incubate in the dark until sufficient color develops (5-20 minutes).

-

Stop the reaction by adding Stop Solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the log of the standard concentration.

-

Calculate the concentration of 4-HNE adducts in the samples by interpolating their absorbance values from the standard curve.

-

Protocol: Identification of Specific 4-HNE-Adducted Proteins by LC-MS/MS

Mass spectrometry (MS)-based proteomics is the gold standard for identifying specific protein targets of 4-HNE and mapping the exact modification sites.[7][23]

Principle: Proteins from a biological sample are extracted and digested into peptides. The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). Peptides adducted with 4-HNE will have a characteristic mass shift, allowing for their identification and sequencing.

Step-by-Step Methodology:

-

Protein Extraction and Digestion:

-

Lyse cells or homogenize tissue in a buffer containing protease inhibitors and an antioxidant like butylated hydroxytoluene (BHT) to prevent ex-vivo modifications.

-

Quantify protein concentration (e.g., using a BCA assay).

-

Perform in-solution or in-gel digestion of proteins into peptides using an enzyme like trypsin.

-

-

Peptide Cleanup:

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove contaminants that interfere with MS analysis.

-

-

LC-MS/MS Analysis:

-

LC System: Use a nano-flow HPLC system for maximum sensitivity.

-

Column: A C18 reversed-phase column suitable for peptide separation.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is typically used.

-

Mass Spectrometer: A high-resolution instrument (e.g., Orbitrap or Q-TOF) is required.

-

Acquisition Mode: Use a data-dependent acquisition (DDA) mode. The instrument will perform a full MS scan to measure peptide precursor masses, followed by MS/MS fragmentation of the most intense ions. The mass of a 4-HNE adduct is +156.11 Da (for Michael addition).

-

-

Data Analysis:

-

Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the generated MS/MS spectra against a protein sequence database.

-

Specify the 4-HNE modification (+156.11 Da) on Cys, His, and Lys as a variable modification in the search parameters.

-

The software will identify the peptides, the adducted proteins, and the specific amino acid residues that were modified.

-

Concluding Remarks for the Drug Development Professional

Understanding the multifaceted nature of 4-HNE is crucial for modern drug development. It is a validated biomarker of oxidative stress, a pathogenic mediator in numerous diseases, and a modulator of key cellular signaling pathways. For toxicologists, its quantification provides a clear measure of target organ stress. For pharmacologists, its role in signaling presents novel therapeutic targets; inhibiting its formation or promoting its detoxification could be beneficial in diseases of oxidative stress, while modulating its signaling effects at low levels could offer new avenues for intervention. The experimental protocols detailed herein provide a self-validating framework for the robust investigation of 4-HNE, ensuring that data generated is both accurate and reproducible. As you proceed with your research, a clear-eyed view of 4-HNE's dual role as both villain and messenger will be your most valuable asset.

References

- Mechanism of action of 4-hydroxynonenal in cell injury. (n.d.). PubMed.

- 4-Hydroxy-2-nonenal: a critical target in oxidative stress?. (n.d.). PMC - NIH.

- 4-Hydroxynonenal. (n.d.). Wikipedia.

- Mechanism and cell signaling pathways of 4-HNE-induced... (n.d.). ResearchGate.

- The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. (n.d.). NIH.

- 4-hydroxynonenal-mediated signaling and aging. (n.d.). PMC - PubMed Central - NIH.

- Immunomodulatory effects of 4-hydroxynonenal. (n.d.). PMC - PubMed Central - NIH.

- The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. (n.d.).

- Analysis of 4-HNE-protein adducts in complex samples by mass spectrometry. (n.d.).

- Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells. (n.d.). NIH.

- 4-hydroxynonenal in the pathogenesis and progression of human diseases. (n.d.). PMC.

- Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation. (n.d.).

- 4-HNE: Linking Oxidative Stress to Disease Pathways. (2023, December 26). GlpBio - YouTube.

- 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product. (n.d.). MDPI.

- 4-Hydroxy-2-nonenal: a critical target in oxidative stress?. (n.d.).

- Hepatotoxicity and nephrotoxicity produced by 4-hydroxy-2-nonenal (4-HNE) following 4-week oral administration to Sprague-Dawley rats. (n.d.). PubMed.

- The 4-Hydroxynonenal-Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. (2023, April 1). PubMed.

- The 4‑hydroxynonenal mediated oxidative damage of blood proteins and lipids involves secondary lipid peroxidation reactions. (2018, July 6). Spandidos Publications.

- Mechanisms of 4-Hydroxy-2-nonenal Induced Pro- and Anti-Apoptotic Signaling. (n.d.). PMC.

- Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA. (n.d.).

- Application Notes and Protocols for the Analytical Determination of 4-Hydroxy-2-nonenal (4-HNE). (n.d.). Benchchem.

- Relevance of a new HPLC assay for 4-hydroxy-2-nonenal in human plasma. (n.d.). ajrms.

- 4-Hydroxynonenal (HNE) and hepatic injury related to chronic oxidative stress. (n.d.).

- 4-Hydroxynonenal (HNE) and hepatic injury related to chronic oxidative stress. (2019, October 17).

- Application Notes and Protocols for Antibody-Based Detection of 4-Hydroxynonenal (4-HNE). (n.d.). Benchchem.

- Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA. (n.d.). PubMed.

- Solid Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry for the Evaluation of 4-Hydroxy-2-nonenal in Pork Products. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications.

- Method for analysis of 4-hydroxy-2-(E)-nonenal with solid-phase microextraction. (2025, August 9).

- Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas-chromatography/mass spectrometry in human and rat plasma. (2025, August 7). ResearchGate.

- The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. (2025, November 1).

- 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies. (n.d.). PubMed Central.

- Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases. (n.d.). PMC.

- Fate of 4-hydroxynonenal in vivo: Disposition and metabolic pathways. (2025, August 6). ResearchGate.

- Immunomodulatory effects of 4-hydroxynonenal. (n.d.). PubMed.

Sources

- 1. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 2. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells: Protein carbonylation is diminished by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 4-Hydroxynonenal-Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]